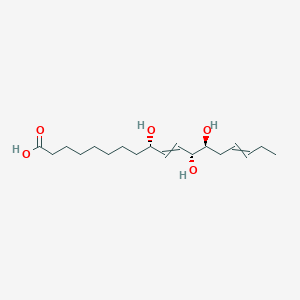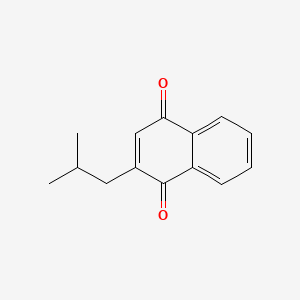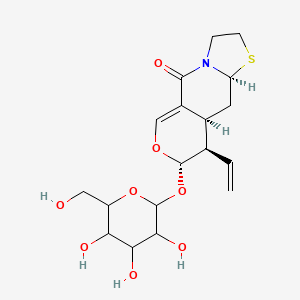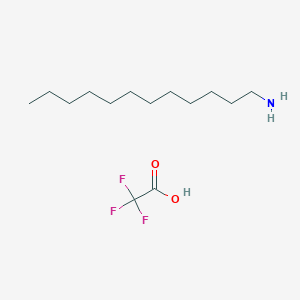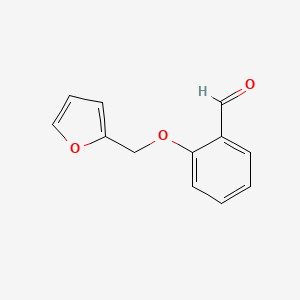
1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction typically requires heating the solvent to reflux and stirring for several days to achieve the desired product .
Industrial Production Methods
the Zincke reaction remains a viable method for large-scale synthesis, given its efficiency in producing conjugated bipyridinium oligomers .
化学反応の分析
Types of Reactions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution: The bipyridinium core can participate in substitution reactions, particularly with electron-rich aromatic diamines.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include electron donors and acceptors, such as hydrazine and ferricyanide, under controlled electrochemical conditions.
Substitution: Reagents like 1-chloro-2,4-dinitrobenzene are used in the Zincke reaction, with ethanol as the solvent and reflux conditions.
Major Products
The major products formed from these reactions include various conjugated oligomers and polymers containing bipyridinium units, which exhibit interesting electrochemical and spectroscopic properties .
科学的研究の応用
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of conjugated oligomers and polymers for electrochromic devices.
Medicine: Research into its use in drug delivery systems and as a potential therapeutic agent.
Industry: Applications in data storage and other electronic devices due to its reversible redox properties.
作用機序
The mechanism of action of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, leading to changes in its electronic ground state energy and UV-vis absorption spectra . These properties make it valuable in applications such as electrochromic devices and molecular switches .
類似化合物との比較
Similar Compounds
1-Ethyl-4,4’-bipyridinium: Similar in structure but lacks the hexadecyl group, resulting in different solubility and electrochemical properties.
1-Hexadecyl-4,4’-bipyridinium: Similar but lacks the ethyl group, affecting its overall molecular weight and reactivity.
Uniqueness
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium is unique due to its combination of ethyl and hexadecyl groups, which enhance its solubility and electrochemical properties. This makes it particularly valuable in applications requiring controlled redox reactions and specific solubility characteristics .
特性
CAS番号 |
78769-77-4 |
|---|---|
分子式 |
C28H46N2+2 |
分子量 |
410.7 g/mol |
IUPAC名 |
1-ethyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C28H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25-20-28(21-26-30)27-18-23-29(4-2)24-19-27/h18-21,23-26H,3-17,22H2,1-2H3/q+2 |
InChIキー |
NVNPAYJQGCAHPM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
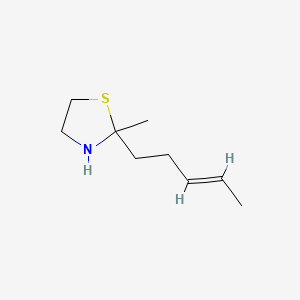
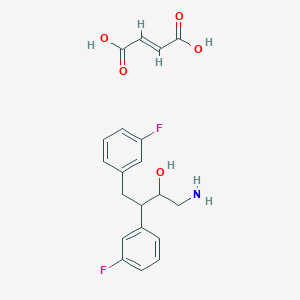
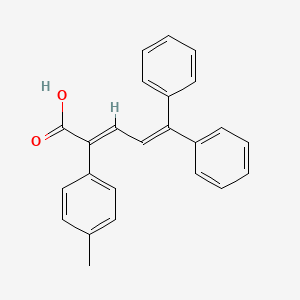
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
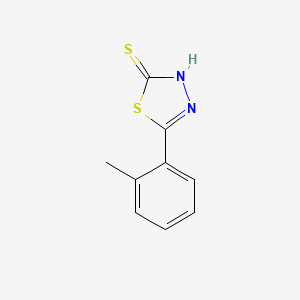
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
